

"Ethyl 4-amino-1-piperidinecarboxylate" biological activity compared to similar compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 4-amino-1-piperidinecarboxylate</i>
Cat. No.:	B114688

[Get Quote](#)

Comparative Biological Activity of Ethyl 4-amino-1-piperidinecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

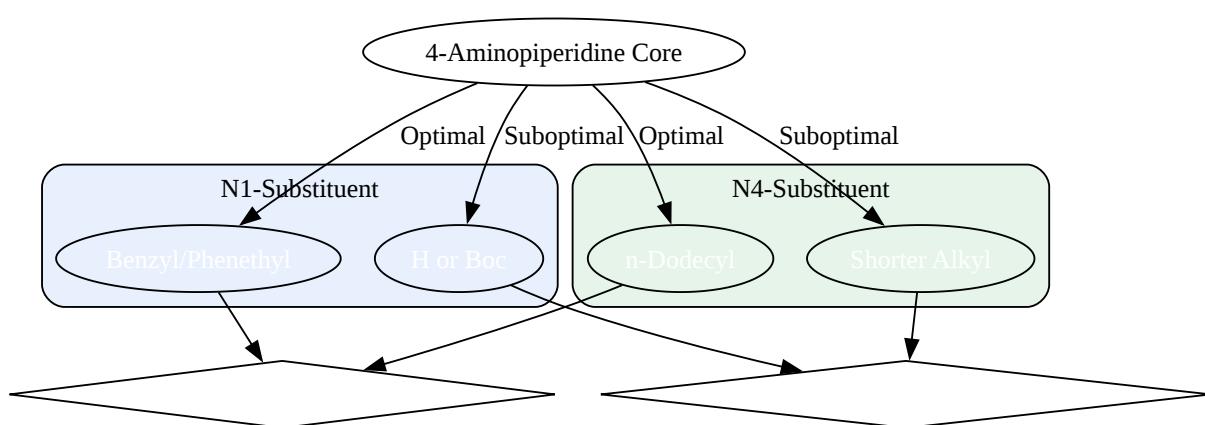
Ethyl 4-amino-1-piperidinecarboxylate serves as a versatile scaffold in medicinal chemistry. While the parent compound is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant biological activities across different therapeutic areas. This guide provides a comparative analysis of the biological performance of structurally similar compounds, supported by experimental data, with a focus on their antifungal and cognition-enhancing properties.

Antifungal Activity of 4-Aminopiperidine Derivatives

A series of 4-aminopiperidine derivatives, synthesized from **Ethyl 4-amino-1-piperidinecarboxylate** precursors, have emerged as a novel class of antifungal agents. These compounds have shown potent activity against a range of clinically relevant fungal pathogens, including various species of *Candida* and *Aspergillus*. The mechanism of action for the most potent of these compounds is believed to involve the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Comparative Antifungal Potency

The antifungal efficacy of several N-substituted 4-aminopiperidine derivatives has been evaluated using standardized microbroth dilution assays to determine their Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The data presented below compares the in vitro antifungal activity of key derivatives against various fungal strains.


Compound	N1-Substituent	N4-Substituent	C. albica ns MIC (μ g/mL)	C. glabrata MIC (μ g/mL)	C. krusei MIC (μ g/mL)	A. fumigatus MIC (μ g/mL)	A. flavus MIC (μ g/mL)	A. terreus MIC (μ g/mL)
1	Benzyl	n-Dodecyl	1 - 4	1 - 4	1 - 2	4 - 8	4	8
2	Phenet hyl	n-Dodecyl	1 - 2	1 - 2	1	2 - 4	2	4
3	Boc	n-Dodecyl	4 - 8	4 - 8	4	8 - 16	8	16
4	H	n-Dodecyl	8 - 16	8 - 16	8	16 - 32	16	32
Amorol fine	-	-	4 - 16	4 - 16	4 - 32	>16	>16	>16
Voricon azole	-	-	\leq 0.03 - 0.125	\leq 0.03 - 2	\leq 0.03 - 1	0.25 - 1	0.5 - 2	0.5 - 2

Data compiled from studies on clinically relevant fungal isolates. MIC values are presented as ranges observed across different strains of the same species.[\[1\]](#)

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal activity of these 4-aminopiperidine derivatives is significantly influenced by the nature of the substituents at the N1 and N4 positions of the piperidine ring. Key observations from structure-activity relationship studies include:

- **N4-Substituent:** A long alkyl chain, particularly an n-dodecyl group, at the N4-amino position is crucial for potent antifungal activity. Shorter or branched alkyl chains lead to a significant decrease in potency.
- **N1-Substituent:** The presence of a lipophilic group, such as a benzyl or phenethyl group, at the N1 position of the piperidine ring enhances antifungal activity. Removal of the N1-substituent or its replacement with a Boc-protecting group diminishes the activity.
- **N4-Amine:** A free secondary amine at the N4-position is essential for activity. Acylation of this amine results in a complete loss of antifungal potency.

[Click to download full resolution via product page](#)

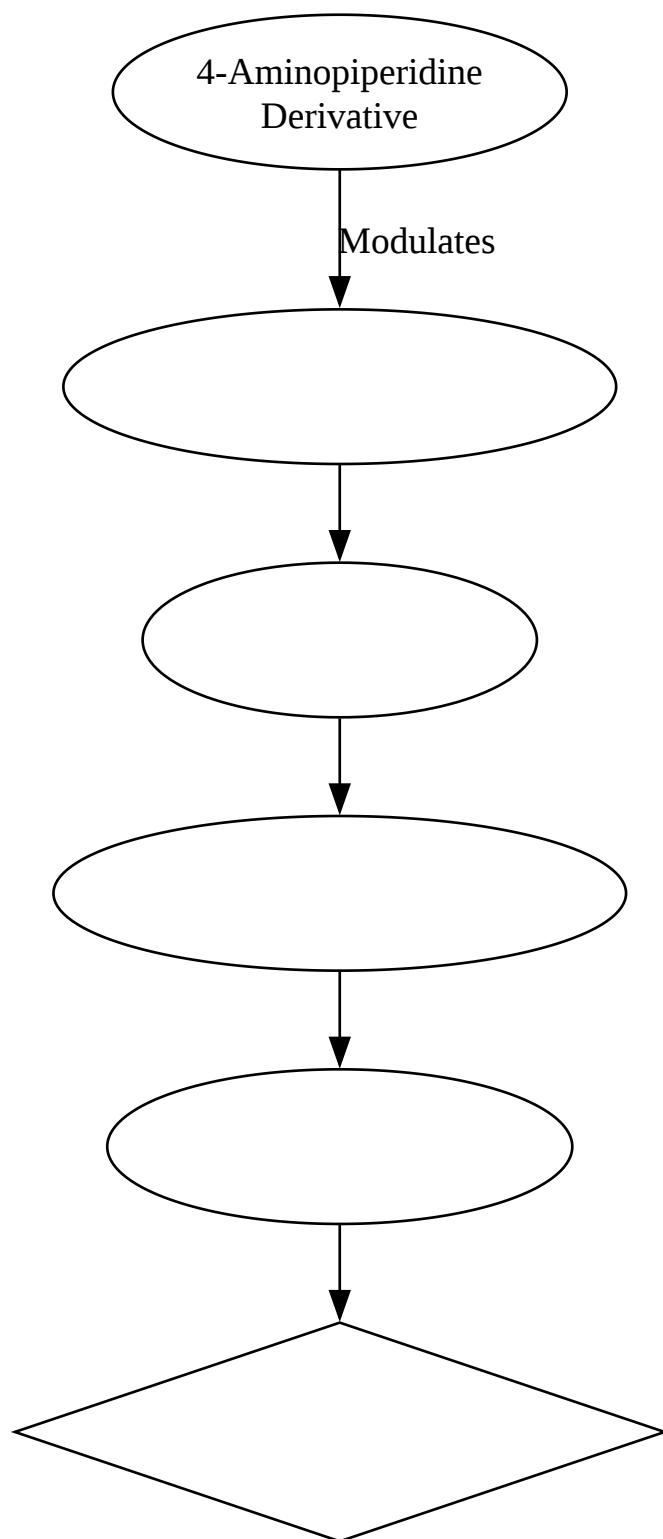
Caption: Structure-Activity Relationship for Antifungal 4-Aminopiperidines.

Cognition-Enhancing Activity of 4-Aminopiperidine Derivatives

Derivatives of 4-aminopiperidine have also been investigated for their potential as nootropic agents, with some analogues demonstrating potent cognition-enhancing effects in preclinical models. These compounds are structurally related to known nootropic drugs and are thought to exert their effects by modulating cholinergic neurotransmission.

Comparative Nootropic Potency

The cognition-enhancing properties of 4-aminopiperidine derivatives have been evaluated using the mouse passive avoidance test. This test assesses learning and memory by measuring the latency of a mouse to avoid an environment where it previously received an aversive stimulus. A longer latency to enter the aversive environment is indicative of improved memory.


Due to the limited availability of comprehensive public data, a detailed comparison table is not feasible at this time. However, a key finding from the literature is the high potency of a specific 4-aminopiperidine analogue:

- Compound 9 (Manetti et al., 2003): This compound, a 4-aminopiperidine analogue of a potent nootropic drug, was reported to be active at a dose of 0.01 mg/kg (intraperitoneal administration) in the mouse passive avoidance test.[\[2\]](#)

Further research and publication of more extensive structure-activity relationship studies are required to build a comprehensive comparison of cognition-enhancing 4-aminopiperidine derivatives.

Putative Signaling Pathway in Cognition Enhancement

The precise mechanism of action for these nootropic 4-aminopiperidine derivatives is still under investigation. However, based on their structural similarity to other cognition enhancers and preliminary pharmacological data, it is hypothesized that they may enhance cholinergic neurotransmission, a key pathway involved in learning and memory.

[Click to download full resolution via product page](#)

Caption: Hypothesized Signaling Pathway for Cognition-Enhancing Activity.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.

Materials:

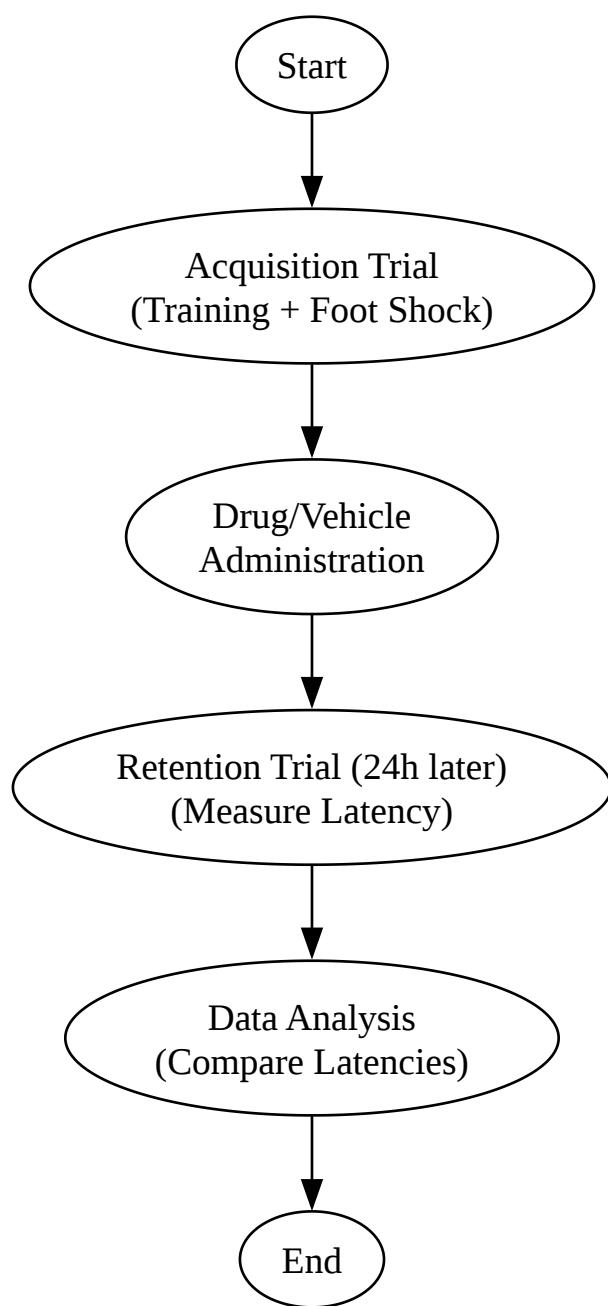
- Test compounds
- Fungal isolates (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For molds, conidia are harvested and suspended in sterile saline with 0.05% Tween 20, and the suspension is adjusted to a specific concentration.
- **Compound Dilution:** The test compounds are serially diluted in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
- **Inoculation:** Each well is inoculated with the prepared fungal suspension to a final concentration of approximately 0.5×10^3 to 2.5×10^3 CFU/mL for yeasts and 0.4×10^4 to 5×10^4 CFU/mL for molds.
- **Incubation:** The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically $\geq 50\%$ for yeasts and $\geq 90\%$ or 100% for molds) compared to the growth in the drug-free control well. Growth inhibition is assessed visually or by using a spectrophotometer to measure optical density.

Cognition Enhancement Assay: Mouse Passive Avoidance Test


Objective: To assess the effect of test compounds on learning and memory in mice.

Apparatus: A two-compartment apparatus consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

Procedure:

- Acquisition Trial (Training):
 - A mouse is placed in the lit compartment.
 - When the mouse enters the dark compartment (which they are naturally inclined to do), the door between the compartments is closed, and a brief, mild electric foot shock is delivered through the grid floor.
 - The mouse is then immediately removed from the apparatus and returned to its home cage.
- Drug Administration: The test compound or vehicle is administered to the mice at a specified time before or after the acquisition trial (e.g., 30 minutes before the retention test). To induce amnesia, a substance like scopolamine can be administered prior to the acquisition trial.
- Retention Trial (Testing):
 - 24 hours after the acquisition trial, the mouse is again placed in the lit compartment.
 - The latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds).

- No electric shock is delivered during the retention trial.
- Data Analysis: A longer latency to enter the dark compartment during the retention trial is interpreted as a measure of improved memory of the aversive experience. The latencies of the compound-treated group are compared to those of the vehicle-treated control group.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for the Mouse Passive Avoidance Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Ethyl 4-amino-1-piperidinecarboxylate" biological activity compared to similar compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114688#ethyl-4-amino-1-piperidinecarboxylate-biological-activity-compared-to-similar-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

